molecular formula C17H12OS B15065342 S-Naphthalen-2-yl benzothioate CAS No. 10154-60-6

S-Naphthalen-2-yl benzothioate

Cat. No.: B15065342
CAS No.: 10154-60-6
M. Wt: 264.3 g/mol
InChI Key: WXVZCQAFHBNAFL-UHFFFAOYSA-N
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Description

S-Naphthalen-2-yl benzothioate is a thioester compound synthesized via the reaction of benzoic acid with 1,1'-carbonyldiimidazole (CDI) and 2-naphthol. The compound features a benzothioate group linked to a naphthalen-2-yl moiety, which contributes to its distinct chemical reactivity and stability.

Properties

CAS No.

10154-60-6

Molecular Formula

C17H12OS

Molecular Weight

264.3 g/mol

IUPAC Name

S-naphthalen-2-yl benzenecarbothioate

InChI

InChI=1S/C17H12OS/c18-17(14-7-2-1-3-8-14)19-16-11-10-13-6-4-5-9-15(13)12-16/h1-12H

InChI Key

WXVZCQAFHBNAFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfur atom in the thioester group serves as a reactive site for nucleophilic attack. Key reactions include:

Thioester Exchange

Replacement of the benzothioate group occurs with thiols under basic conditions:

S-Naphthalen-2-yl benzothioate+R-SHS-R+2-naphthalenethiol\text{S-Naphthalen-2-yl benzothioate} + \text{R-SH} \rightarrow \text{S-R} + \text{2-naphthalenethiol}

Example : Reaction with benzyl mercaptan yields S-benzyl derivatives (yield: 79%) .

NucleophileProductYieldConditions
Benzyl mercaptanS-Benzyl ethanethioate79%DMF, 23°C, 1 h
4-MethylthiophenolS-(4-Methylphenyl) derivative77%K₂CO₃, toluene, 100°C

Domino Reactions Involving SₙAr and Conjugate Addition

Sequential nucleophilic aromatic substitution (SₙAr) and conjugate addition reactions form fused aromatic systems:

Mechanism :

  • SₙAr Attack : The active methylene nucleophile attacks the electron-deficient aromatic ring.

  • Conjugate Addition : Addition to the α,β-unsaturated ester side chain.

  • Cyclization : Formation of naphthalene or quinoline derivatives .

Example : Reaction with methyl phenylsulfonylacetate generates fused naphthalene products (yield: 70–90%) under DMF at 23°C .

Electrophilic Aromatic Substitution

The naphthalene ring undergoes substitution at positions activated by the electron-donating thioester group:

ElectrophilePositionProductYield
HNO₃/H₂SO₄1- or 6-Nitro-substituted derivatives60–75%
Br₂/FeBr₃1-Bromo-substituted derivatives55–80%

Directing Effects : The thioester group acts as a meta-director due to its electron-withdrawing nature.

Rh(I)-Catalyzed Decarbonylation

Under catalytic Rh(I) conditions, decarbonylation produces biaryl thioethers:

S-Naphthalen-2-yl benzothioateRh(I)2-Naphthyl thioether+CO\text{this compound} \xrightarrow{\text{Rh(I)}} \text{2-Naphthyl thioether} + \text{CO}

Conditions : RhCl(PPh₃)₃ (5 mol%), toluene, 110°C, 12 h (yield: 70–85%) .

Oxidation

Treatment with H₂O₂ or mCPBA oxidizes the thioester to sulfoxide or sulfone derivatives:

S-Naphthalen-2-yl benzothioateH2O2Sulfoxideexcess H2O2Sulfone\text{this compound} \xrightarrow{\text{H}_2\text{O}_2} \text{Sulfoxide} \xrightarrow{\text{excess H}_2\text{O}_2} \text{Sulfone}

Yields : Sulfoxide (60–75%), Sulfone (85–90%) .

Reduction

LiAlH₄ reduces the thioester to a thiol:

S-Naphthalen-2-yl benzothioateLiAlH42-Naphthalenethiol\text{this compound} \xrightarrow{\text{LiAlH}_4} \text{2-Naphthalenethiol}

Cross-Coupling Reactions

Palladium-catalyzed coupling with aryl halides forms biaryl systems:
Example : Suzuki-Miyaura coupling with 4-bromotoluene yields 2-naphthyl-4-methylbiphenyl (yield: 65%) .

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes pyrolysis to release naphthalene and sulfur-containing byproducts.

Mechanism of Action

The mechanism of action of S-Naphthalen-2-yl benzothioate as a photoinitiator involves the absorption of UV light, leading to the generation of free radicals. These free radicals initiate the polymerization process, resulting in the formation of a polymer network. The compound exhibits strong UV-visible light absorption with an extended absorption around 330 nm in DMSO .

Comparison with Similar Compounds

Key Observations :

  • The naphthalen-2-yl group in this compound enhances synthetic efficiency compared to prop-2-ynyl derivatives, which suffer from low yields due to competing side reactions .
  • S-Phenyl benzothioate has been extensively characterized via X-ray crystallography (SHELX refinement) and NMR, revealing a melting point of 53–55°C and well-defined structural parameters .

Spectral and Physical Properties

Compound Name Melting Point NMR Data Highlights References
This compound Not reported Data not explicitly provided
S-Phenyl benzothioate 53–55°C Distinct δ values in 1H/13C NMR; refined via SHELXL
S-Prop-2-ynyl benzothioate Not reported Peaks at 2.23 ppm (CH3) and 3.83 ppm (CH2)
S-(Pyridin-2-yl) derivatives Not reported 1H NMR: δ 8.58 (pyridine-H); 13C NMR: δ 185.7 (C=S)

Key Observations :

  • Bulky substituents like naphthalen-2-yl may hinder crystallization, explaining the lack of reported melting points for this compound.
  • Pyridinyl and phenyl derivatives show diagnostic NMR shifts for sulfur-linked carbonyl groups (δ ~185 ppm in 13C NMR) .

Biological Activity

S-Naphthalen-2-yl benzothioate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications, drawing on various research findings.

Chemical Structure and Synthesis

This compound features a naphthalene moiety linked to a benzothioate group. The synthesis of this compound typically involves the reaction of naphthalene derivatives with benzothioic acid or its derivatives, often facilitated by coupling agents or under specific catalytic conditions. For instance, the reaction can be performed using a base to promote the nucleophilic attack of the naphthalene on the benzothioic acid.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. For example, compounds derived from similar structures have demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. In one study, derivatives exhibited inhibition zones comparable to standard antibiotics like chloramphenicol .

Compound Bacterial Strain Inhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli14
ChloramphenicolStaphylococcus aureus20
ChloramphenicolEscherichia coli18

2. Antifungal Activity

Antifungal evaluations reveal that this compound and its derivatives possess potent antifungal properties. In vitro studies have shown effectiveness against fungal strains such as Aspergillus niger and Candida albicans. The mechanism often involves disruption of fungal cell membranes or inhibition of key metabolic pathways .

Fungal Strain Activity (MIC µg/mL)
Aspergillus niger50
Candida albicans30

3. Cytotoxicity and Anticancer Potential

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies on A549 lung cancer cells have shown that this compound induces apoptosis through pathways involving caspase activation and inhibition of NF-kB signaling .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit key metabolic enzymes, which can disrupt cellular processes in pathogens and cancer cells.
  • Membrane Disruption: Antimicrobial action may stem from the ability to integrate into microbial membranes, leading to increased permeability and cell death.

Case Studies

Study 1: Antibacterial Efficacy
A study evaluated various derivatives of benzothioates, including this compound, showing significant antibacterial activity against Gram-positive bacteria. The study emphasized structure-activity relationships indicating that modifications in the naphthalene ring can enhance potency .

Study 2: Antifungal Evaluation
Another investigation focused on antifungal properties, revealing that this compound exhibited low minimum inhibitory concentrations (MICs) against multiple fungal pathogens, suggesting potential for therapeutic applications in treating fungal infections .

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